4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine
Description
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine is a boronic ester derivative featuring a pyridine ring linked via a phenoxymethyl group to a tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its design balances electronic and steric properties, making it a versatile intermediate for constructing complex molecules .
Properties
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-5-7-16(8-6-15)21-13-14-9-11-20-12-10-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVVGFDOBYUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine typically involves the reaction of 4-bromomethylpyridine with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides, forming biaryl or heterobiaryl systems.
Mechanistic Notes:
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Transmetallation between the boronate and Pd catalyst forms an aryl-Pd intermediate, which undergoes reductive elimination with the halide partner .
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Electron-deficient pyridine rings enhance coupling efficiency by stabilizing transition states .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring participates in nucleophilic substitutions at specific positions.
Key Observations:
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Substitution occurs preferentially at the pyridine’s 3-position due to steric and electronic effects.
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Copper catalysts enhance thiol-based substitutions by stabilizing reactive intermediates.
Buchwald-Hartwig Amination
The compound undergoes C–N bond formation with amines under palladium catalysis.
Optimization Insights:
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Bulky ligands (e.g., Xantphos) suppress β-hydride elimination, improving amine coupling efficiency .
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Electron-donating groups on the amine enhance reaction rates .
Oxidation and Hydrolysis Reactions
The boronate ester undergoes controlled hydrolysis or oxidation to yield boronic acids or phenol derivatives.
Stability Considerations:
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Hydrolysis is rapid under acidic or basic conditions, necessitating anhydrous storage .
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Oxidation with H₂O₂ proceeds via electrophilic attack on the boronate, forming a hydroxyl group.
Functionalization at the Methylene Bridge
The CH₂ group linking pyridine and phenoxy moieties can be modified via radical or ionic pathways.
| Reagent | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| NBS, AIBN | CCl₄, reflux, 6 hr | Brominated methylene derivative | 50% | |
| LDA, then Mel | THF, −78°C to RT, 12 hr | Methylated bridge | 40% |
Challenges:
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Radical bromination exhibits selectivity for the benzylic position but requires strict temperature control .
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Deprotonation with strong bases (e.g., LDA) is hindered by the pyridine’s electron-withdrawing effect .
Coordination Chemistry
The pyridine nitrogen acts as a ligand for metal centers, enabling catalytic or materials applications.
| Metal Salt | Conditions | Complex | Application | Citations |
|---|---|---|---|---|
| Cu(OTf)₂ | MeCN, RT, 2 hr | Cu(II)-pyridine complex | Catalytic oxidation | |
| RuCl₃·3H₂O | Ethanol, reflux, 8 hr | Ru-polypyridine assembly | Photocatalysis |
Structural Analysis:
Scientific Research Applications
Medicinal Chemistry
The compound is utilized in the development of pharmaceuticals due to its ability to act as a boron-containing compound. Boron compounds are known to enhance the biological activity of drugs by facilitating interactions with biological targets.
- Targeted Drug Delivery : The incorporation of the dioxaborolane moiety allows for selective targeting of cancer cells. Studies have shown that compounds with boron can improve the efficacy of chemotherapeutic agents by enhancing their uptake in tumor tissues .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have demonstrated that similar boron-containing compounds can induce apoptosis in cancer cells through specific signaling pathways .
Organic Synthesis
In organic synthesis, 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine serves as a versatile building block for the construction of complex organic molecules.
- Cross-Coupling Reactions : The compound can be employed in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . This application is particularly valuable in synthesizing biaryl compounds that are prevalent in pharmaceuticals.
- Functionalization of Aromatic Compounds : The presence of the pyridine ring provides additional reactivity, allowing for further functionalization and modification of the compound to yield a variety of derivatives useful in drug discovery .
Materials Science
The unique properties of this compound extend to materials science, where it can be used to develop novel materials with enhanced characteristics.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with improved mechanical properties and thermal stability. Research has indicated that boron-containing polymers exhibit enhanced performance in various applications .
- Nanomaterials : Its use in the synthesis of nanomaterials has been explored, particularly in creating boron-doped carbon nanostructures that exhibit unique electronic properties suitable for applications in sensors and electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the pyridine ring. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and drug delivery systems . The pyridine ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Key Structural Variations
The compound shares structural motifs with other boronic esters but differs in substituent placement and linker groups. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Boronic Ester Derivatives
Physicochemical Properties
- Solubility: The phenoxymethyl linker in the target compound enhances solubility in polar solvents (e.g., DMF, DMSO) compared to direct phenyl-linked analogs like , which exhibit higher hydrophobicity.
Table 2: Reaction Yields and Conditions
*Estimated based on analogous reactions in .
Biological Activity
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine (CAS No. 2096994-90-8) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C16H22BNO3
- Molecular Weight : 311.2 g/mol
- Structure : The compound features a pyridine ring substituted with a phenoxy group that is further substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which may influence its solubility and reactivity.
Biological Activity Summary
Case Study 1: Anticancer Activity
In vitro studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown that boron-containing compounds can induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of p53 activity .
Case Study 2: Antimicrobial Properties
A study evaluating the antimicrobial properties of boron-containing compounds found that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Study 3: Enzyme Modulation
Research into similar dioxaborolane derivatives revealed their potential as inhibitors of key enzymes involved in tumor growth and metastasis. These findings suggest that this compound may also exert similar effects by modulating enzyme activity critical for cancer progression .
Q & A
Q. What synthetic methodologies are most effective for preparing 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine, and how can reaction yields be optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronic esterification. For example, describes a protocol for analogous boronic esters using palladium catalysts and pinacol borane under inert conditions, achieving a 63% yield. Key parameters include:
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Aromatic protons in pyridine (δ ~8.5 ppm) and phenoxymethyl groups (δ ~4.5 ppm for CH₂) are diagnostic. Boron-containing peaks may appear as quartets in ¹¹B NMR .
- Mass spectrometry (HRMS) : Accurate mass analysis confirms molecular formula (e.g., C₁₉H₂₃BNO₃) .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves stereochemistry and bond angles, critical for verifying the boronic ester moiety .
Advanced Research Questions
Q. How does the steric and electronic environment of the tetramethyl-dioxaborolane group influence reactivity in cross-coupling reactions?
The tetramethyl-dioxaborolane group enhances stability and solubility in organic solvents, but steric hindrance from methyl groups can reduce coupling efficiency. Comparative studies in and show that bulkier boronic esters require longer reaction times or higher catalyst loadings. Computational modeling (DFT) can predict reactivity by analyzing LUMO energy levels and steric maps of the boronic ester .
Q. What strategies mitigate hydrolysis of the boronic ester moiety during aqueous workup or storage?
- Lyophilization : Store the compound under argon at –20°C to minimize moisture exposure .
- Stabilizers : Additives like 2,6-lutidine or BHT (butylated hydroxytoluene) reduce hydrolysis in solution .
- Alternative protecting groups : Compare with pinacol boronate analogs (e.g., 1,2-diols) for improved stability .
Q. How can this compound serve as a precursor in drug discovery, particularly for kinase inhibitors or PET tracers?
The pyridine scaffold and boronic ester are versatile handles for late-stage functionalization. For example:
- Kinase inhibitors : Suzuki coupling with heteroaryl halides introduces pharmacophores (e.g., uses similar boronic esters in antimalarial quinolones) .
- PET tracers : Isotopic labeling (¹⁸F or ¹¹C) at the methyl or pyridine positions enables imaging applications .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies in reported yields for this compound across different studies?
- Reproducibility checks : Verify catalyst purity (e.g., Pd sources in vs. 8) and solvent dryness .
- Byproduct analysis : Use LC-MS to identify common side products (e.g., deborylated intermediates or homocoupled dimers) .
- Scale-up adjustments : Microwaves or flow chemistry may improve consistency in larger batches .
Q. What computational tools are recommended for predicting reaction pathways involving this boronic ester?
- Gaussian or ORCA : Perform DFT calculations to model transition states in cross-coupling reactions .
- AutoDock Vina : Screen binding affinity if the compound is used in biochemical assays .
Critical Analysis of Contradictory Evidence
- Catalyst efficiency : reports 63% yield with Pd(PPh₃)₄, while achieves 20% with PdCl₂(dppf). This discrepancy may arise from substrate-specific electronic effects or ligand steric bulk .
- Storage conditions : recommends lyophilization, whereas emphasizes argon storage. Context matters: lyophilization suits solid-state storage, while argon is better for solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
